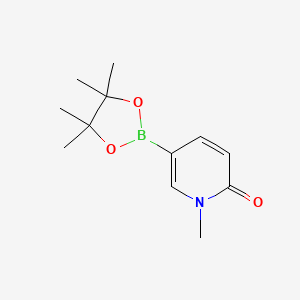![molecular formula C21H27NO3 B1389472 N-[2-(4-méthylphénoxy)propyl]-4-(tétrahydro-2-furanylméthoxy)aniline CAS No. 1040690-59-2](/img/structure/B1389472.png)
N-[2-(4-méthylphénoxy)propyl]-4-(tétrahydro-2-furanylméthoxy)aniline
Vue d'ensemble
Description
N-[2-(4-Methylphenoxy)propyl]-4-(tetrahydro-2-furanylmethoxy)aniline, abbreviated as NMP-THFMA, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid that has been used in studies of organic synthesis and chemical reactions. NMP-THFMA is also known as 4-methylphenoxypropyl-2-furanmethanamine and has a molecular weight of 197.22 g/mol. NMP-THFMA is a useful tool in the laboratory due to its unique properties, such as its stability and low toxicity.
Mécanisme D'action
NMP-THFMA is thought to act as an enzyme inhibitor by binding to the active site of the enzyme and preventing it from catalyzing the reaction. This inhibition can be reversible or irreversible, depending on the type of enzyme and the concentration of NMP-THFMA. Additionally, NMP-THFMA can interact with other molecules in the cell, such as proteins, DNA, and RNA, and can affect the activity of these molecules.
Biochemical and Physiological Effects
NMP-THFMA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that NMP-THFMA can inhibit the activity of enzymes involved in drug metabolism, such as cytochrome P450 enzymes. Additionally, NMP-THFMA has been shown to interact with proteins involved in signal transduction pathways, which can lead to changes in gene expression and cell behavior. In vivo studies have shown that NMP-THFMA can affect the metabolism of drugs and can have effects on the cardiovascular system, the nervous system, and the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
NMP-THFMA has several advantages for laboratory experiments. It is a stable compound that is not easily degraded, and it is relatively non-toxic. Additionally, it is easy to synthesize and can be used at low concentrations. However, there are some limitations to using NMP-THFMA in laboratory experiments. It is not soluble in water, so it must be dissolved in organic solvents. Additionally, it can interact with other molecules in the cell, so experiments must be carefully designed to avoid unwanted interactions.
Orientations Futures
There are several potential future directions for research on NMP-THFMA. These include further investigation into its mechanism of action, its effects on drug metabolism, and its effects on signal transduction pathways. Additionally, further studies could be done to investigate its effects on the cardiovascular system, the nervous system, and the immune system. Finally, research could be done to investigate the potential therapeutic applications of NMP-THFMA and to develop novel drugs based on its structure.
Applications De Recherche Scientifique
J’ai effectué une recherche sur les applications de recherche scientifique de la N-[2-(4-méthylphénoxy)propyl]-4-(tétrahydro-2-furanylméthoxy)aniline, mais malheureusement, il y a peu d’informations disponibles sur les applications spécifiques de ce composé dans le domaine public. Le composé est mentionné comme un produit spécialisé pour la recherche en protéomique par Santa Cruz Biotechnology , et il est également répertorié par d’autres fournisseurs comme Selleck Chemicals et VWR International . Cependant, les applications détaillées dans divers domaines de recherche ne sont pas fournies dans les résultats de la recherche.
Propriétés
IUPAC Name |
N-[2-(4-methylphenoxy)propyl]-4-(oxolan-2-ylmethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-16-5-9-20(10-6-16)25-17(2)14-22-18-7-11-19(12-8-18)24-15-21-4-3-13-23-21/h5-12,17,21-22H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUMWBRPHPTDHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)CNC2=CC=C(C=C2)OCC3CCCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Tetrahydro-2-furanylmethyl)amino]propanamide](/img/structure/B1389389.png)
![4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid](/img/structure/B1389391.png)
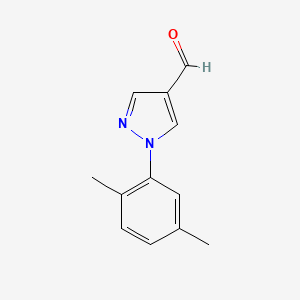
amine](/img/structure/B1389396.png)

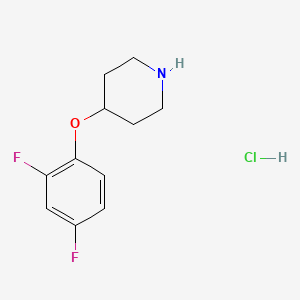
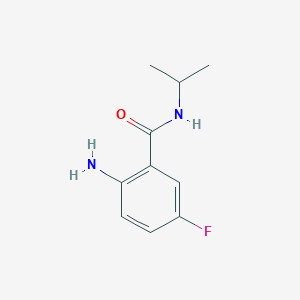
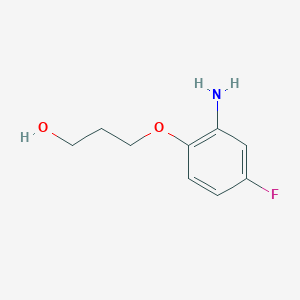
![2-Chloro-5-[(2-methyl-1-piperidinyl)sulfonyl]-aniline](/img/structure/B1389403.png)
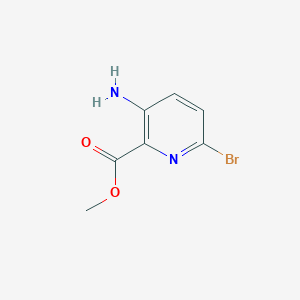
![5-oxo-5-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)pentanoic acid](/img/structure/B1389409.png)


